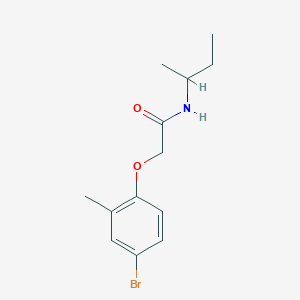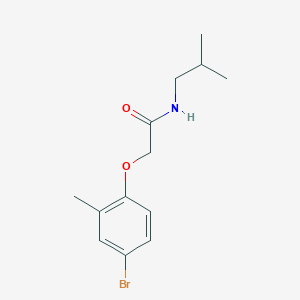![molecular formula C17H19ClN2O4S B297168 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B297168.png)
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as BMSMA and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammation process. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide have been extensively studied. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also induces apoptosis in cancer cells and inhibits the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and pathways, and its low toxicity. However, the limitations of using this compound include its low solubility in water and its potential side effects on normal cells.
Orientations Futures
There are several future directions for the research on 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide. One of the future directions is to study the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Another future direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic properties. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has potential therapeutic properties. Its ability to inhibit various enzymes and pathways makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction between 3-chloro-4-methoxyaniline and benzyl methyl sulfone in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate compound, which is then treated with N-(tert-butoxycarbonyl)glycine to obtain the final product.
Applications De Recherche Scientifique
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C17H19ClN2O4S |
|---|---|
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(10-15(16)18)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
Clé InChI |
SRKAKHHHOBJXTD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)







![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)

